4-Chloro-3-methylpyridine
Overview
Description
4-Chloro-3-methylpyridine, with the chemical formula C6H6ClN, is a compound known for its applications in various chemical processes. This colorless liquid, also referred to as 4-Chloro-3-picoline, is characterized by its chlorine and methyl functional groups. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This compound is also utilized as a building block in the production of pyridine-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 3-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include 4-chloro-3-methylbenzoic acid or 4-chloro-3-methylbenzaldehyde.
Reduction: The primary product is 3-methylpyridine
Scientific Research Applications
4-Chloro-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs with antimicrobial and anti-inflammatory properties.
Industry: this compound is used in the manufacture of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Chloro-3-methylpyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The chlorine and methyl groups play a crucial role in determining the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
3-Chloro-4-methylpyridine: Similar in structure but with the chlorine and methyl groups in different positions.
4-Chloro-2-methylpyridine: Another isomer with the methyl group in the 2-position.
4-Chloro-3-fluoropyridine: A fluorinated analogue with different chemical properties.
Uniqueness: 4-Chloro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable as an intermediate in the synthesis of various chemical products .
Properties
IUPAC Name |
4-chloro-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNXMHJMXLSNIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374014 | |
Record name | 4-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-36-3 | |
Record name | 4-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1681-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Chloro-3-methylpyridine in the presented research?
A: The research highlights the use of this compound as a key building block in synthesizing a novel compound, 1-(this compound)-N-nitroimidazolealkanes-2-amine. [, ] This compound is being investigated for its potential insecticidal activity against aphids and planthoppers. [, ]
Q2: Can you describe a novel method for synthesizing this compound?
A: Yes, one of the research papers presents a novel synthesis route using silicon tetrachloride as a catalyst. [] This method involves oxidizing 3-methylpyridine to 3-methylpyridine-N-oxide followed by chlorination using silicon tetrachloride. [] This method offers an alternative to traditional phosphorus oxychloride-based methods and potentially has fewer environmental drawbacks. []
Q3: What is the significance of the reported yield in the synthesis of 1-(this compound)-N-nitroimidazolealkanes-2-amine?
A: The synthesis of 1-(this compound)-N-nitroimidazolealkanes-2-amine, achieved through a condensation reaction between 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine, resulted in a 92.3% yield. [] This high yield is significant as it indicates the efficiency and potential scalability of the synthesis process, a crucial factor in drug development and manufacturing.
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